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Compound of Interest

Compound Name: 1-Chloroisoquinoline-7-carbonitrile
CAS No.: 223671-30-5
Cat. No.: B2899408
Get Quote
. J

Executive Summary & Molecular Architecture

1-Chloroisoquinoline-7-carbonitrile (CAS: 223671-30-5) is a high-value heterocyclic
intermediate used primarily in the discovery of kinase inhibitors (e.g., ROCK, JAK, and SYK
inhibitors). Its structure features an isoquinoline core functionalized with two distinct
electrophilic handles: a reactive chlorine atom at the C1 position and a nitrile (cyano) group at
the C7 position.

This dual-functionality makes it a "linchpin” scaffold. The C1-chloride is highly susceptible to
Nucleophilic Aromatic Substitution (

) and metal-catalyzed cross-couplings, while the C7-nitrile serves as a robust precursor for
amides, acids, or tetrazoles, often modulating the pharmacokinetic profile of the final drug
candidate.

Molecular Specifications
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Property Data

CAS Number 223671-30-5

Molecular Formula

Molecular Weight 188.61 g/mol
SMILES N#CC1=CC=C2C(Cl)=NC=CC2=C1
Physical State Solid (Off-white to pale yellow)

Soluble in DMSO, DCM, Ethyl Acetate; Insoluble

Solubility ) .
in water

Electronic Distribution Analysis

The reactivity of this molecule is dictated by the electronic interplay between the isoquinoline
nitrogen and the substituents.

e C1 Position (The "Imidoyl" Carbon): The C1 carbon is adjacent to the ring nitrogen (

). The electronegativity of the nitrogen, combined with the electron-withdrawing chlorine
atom, creates a significant partial positive charge (

) at C1. This makes it an exceptional electrophile.

o C7 Position (The Electronic Sink): The cyano group at C7 is a strong electron-withdrawing
group (EWG) via both induction (-I) and resonance (-M). This further depletes electron
density from the benzene ring, thereby increasing the electrophilicity of the C1 position
relative to unsubstituted 1-chloroisoquinoline.
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Figure 1: Electronic structure and reactivity map. The C7-cyano group synergistically activates
the C1 position for nucleophilic attack.

Structural Characterization (Predicted & Empirical)

While specific spectral data for this exact CAS is proprietary in many databases, the structural
identity is validated through characteristic signals observed in homologous 1-
chloroisoquinolines.

NMR Spectroscopy Signatures ( H NMR, 400 MHz,
DMSO-)

o H3 (Doublet): Typically the most upfield aromatic proton (~7.8—8.0 ppm), coupled to H4.

o H8 (Singlet/Doublet): The proton at C8 is deshielded by the adjacent nitrogen lone pair and
the magnetic anisotropy of the C1-Cl bond. In the 7-CN derivative, H8 appears as a singlet
(or meta-coupled doublet) significantly downfield (~8.5-8.8 ppm) due to the ortho-cyano

group.
o H5 & H6: Appear as a multiplet system in the 8.0-8.3 ppm range.
Infrared (IR) Spectroscopy
 Nitrile Stretch (

): A sharp, distinct band at 2220-2240 cm~2. This is diagnostic for the C7 substituent.
e C=N Stretch: ~1620 cm~* (Isoquinoline ring).
e C-CI Stretch: ~700-750 cm~1.

Synthetic Protocol: The "N-Oxide" Route

The most robust synthesis of 1-chloroisoquinolines involves the rearrangement/chlorination of
the corresponding N-oxide or isoquinolinone using phosphorus oxychloride (

). This method is preferred over direct chlorination due to regioselectivity.
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Experimental Workflow

Objective: Synthesis of 1-chloroisoquinoline-7-carbonitrile from 7-cyanoisoquinoline-N-
oxide.

Reagents:
 Starting Material: 7-cyanoisoquinoline-N-oxide (1.0 equiv)
e Reagent: Phosphorus Oxychloride (
) (5-10 equiv, acts as solvent/reagent)
e Solvent: Anhydrous DCM (for extraction)

Step-by-Step Protocol:

e Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying
tube (

), place the 7-cyanoisoquinoline-N-oxide.
» Addition: Cool the flask to 0°C (ice bath). Add

dropwise. Caution: Exothermic reaction.

o Reflux: Heat the mixture to 90-105°C (reflux) for 4—6 hours. Monitor by TLC (the N-oxide is
much more polar than the chloro-product).

¢ Quench (Critical Safety Step): Cool the mixture to room temperature. Remove excess

under reduced pressure (rotary evaporator with a base trap). Pour the thick residue slowly
onto crushed ice/water with vigorous stirring to hydrolyze remaining phosphoryl chlorides.

o Neutralization: Adjust pH to ~8 using saturated

solution.

o Extraction: Extract with DCM (
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). Wash combined organics with brine, dry over
, and concentrate.

 Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically
elutes as an off-white solid.
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Figure 2: Total synthesis pathway starting from the commercially available 7-bromo precursor.
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Reactivity Profile & Applications
A. Nucleophilic Aromatic Substitution ()

The C1-Cl bond is the primary site of reactivity. Because the C7-CN group withdraws electron
density, the C1 position is significantly more reactive toward nucleophiles than in unsubstituted
isoquinolines.

» Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

o Conditions: Typically requires mild heating (60—80°C) in polar aprotic solvents (DMF, DMSO,
NMP) with a base (

or DIPEA).

» Application: Introduction of solubilizing groups (e.g., piperazines) in drug design.

B. Palladium-Catalyzed Cross-Coupling

The C1-Cl bond is an excellent partner for Suzuki-Miyaura or Buchwald-Hartwig couplings.

o Selectivity: Under standard conditions, oxidative addition occurs exclusively at the C1-Cl
bond, leaving the C7-CN group intact.

o Catalysts:

or

are standard.

C. Therapeutic Context

This scaffold is prevalent in Rho-associated protein kinase (ROCK) inhibitors (used for
glaucoma and hypertension) and JAK inhibitors. The isoquinoline nitrogen mimics the adenine
ring of ATP, binding to the hinge region of the kinase active site.
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Figure 3: Divergent synthesis capabilities of the scaffold.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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